molecular formula C11H10N2OS B2841574 1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1248387-59-8

1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No. B2841574
CAS RN: 1248387-59-8
M. Wt: 218.27
InChI Key: KCAFZSJYHYCVJZ-UHFFFAOYSA-N
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Description

1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one, also known as MPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the thiazole family and is commonly used as a research tool in the field of biochemistry and pharmacology. In

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have focused on synthesizing novel compounds containing thiazole and pyridine moieties due to their potential biological activities and applications in material science. For instance, Böck et al. (2020) described the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, showcasing the importance of intermolecular hydrogen bonding patterns in determining the crystal structures of these compounds (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Antiviral and Anticancer Applications

The novel synthesis of thiazole derivatives has been explored for their antiviral and anticancer properties. Rashdan et al. (2021) synthesized thiadiazole-based molecules containing a 1,2,3-triazole moiety to identify potential inhibitors against COVID-19's main protease, demonstrating the potential of these compounds in antiviral therapy (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021). Mahmoud et al. (2021) reported the synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents, highlighting the promising activities of certain compounds against MCF-7 tumor cells (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).

Photocatalytic Applications

Tamaki et al. (2013) developed supramolecular complexes composed of Os(II)-Re(I) utilizing a bipyridine ligand for the photocatalytic reduction of CO2 under red-light irradiation. This research indicates the potential of such compounds in environmental applications, particularly in carbon recycling (Tamaki, Koike, Morimoto, Yamazaki, & Ishitani, 2013).

Antioxidant Activities

The QSAR-analysis of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one by Drapak et al. (2019) explored the antioxidant activities of these compounds, providing a theoretical basis for designing new potential antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).

properties

IUPAC Name

1-[2-(3-methylpyridin-2-yl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-4-3-5-12-10(7)11-13-6-9(15-11)8(2)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAFZSJYHYCVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248387-59-8
Record name 1-[2-(3-methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one
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